molecular formula C18H22N2O2 B2496917 Ethyl 4-{[4-(dimethylamino)benzyl]amino}benzoate CAS No. 64261-07-0

Ethyl 4-{[4-(dimethylamino)benzyl]amino}benzoate

Cat. No.: B2496917
CAS No.: 64261-07-0
M. Wt: 298.386
InChI Key: PFRXJEDCOMKDBZ-UHFFFAOYSA-N
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Description

Ethyl 4-{[4-(dimethylamino)benzyl]amino}benzoate is a useful research compound. Its molecular formula is C18H22N2O2 and its molecular weight is 298.386. The purity is usually 95%.
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Scientific Research Applications

Excited-State Dynamics in Solvents

Research by Weisenborn, Huizer, and Varma (1989) explores the excited-state dynamics of ethyl 4-(N,N-dimethylamino)benzoate (DMAEB) in various solvents. They provide insights into the fluorescence behavior of DMAEB, suggesting that the nature of the fluorescent state is influenced by the proximity of low-lying electronic states and the electron donor strength of the substituted amino group (Weisenborn, Huizer, & Varma, 1989).

Application in Polymer Science

A study by Bai et al. (2013) demonstrates the use of ethyl-4-(dimethylamino) benzoate in the spontaneous polymerization of aqueous acidic dental adhesive systems. This research is significant for understanding polymerization processes in dental materials (Bai et al., 2013).

Solvent Interaction Analysis via Raman Spectroscopy

Mitambo and Loppnow (1996) conducted a study using Raman spectroscopy to analyze the interactions of ethyl 4-(dimethylamino)benzoate with different solvents. This research provides valuable information on solute-solvent interactions, which is crucial for understanding the behavior of this compound in various environments (Mitambo & Loppnow, 1996).

Fluorescent Probe Development for CO2 Detection

Wang et al. (2015) developed fluorescent probes, including derivatives of ethyl 4-(dimethylamino)benzoate, for detecting low levels of carbon dioxide. This research is important for environmental monitoring and medical applications (Wang et al., 2015).

Exploration in Heterocyclic Chemistry

Research by Soršak et al. (1995) focuses on the synthesis of ethyl (Z)-2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-dimethylaminopropenoate, a reagent in the synthesis of heteroaryl substituted β-amino- α,β- -dehydro—amino acid derivatives. This compound is a crucial element in the development of new heterocyclic compounds (Soršak et al., 1995).

Nonlinear Optical Properties

Abdullmajed et al. (2021) synthesized Schiff base compounds from ethyl-4-amino benzoate, closely related to ethyl 4-(dimethylamino)benzoate, to explore their nonlinear optical properties. This is significant for the development of materials with potential applications in photonics and optoelectronics (Abdullmajed et al., 2021).

Mechanism of Action

Target of Action

Ethyl 4-{[4-(dimethylamino)benzyl]amino}benzoate is a hydrophilic polymer . It is primarily used as a photo-initiator, which means it absorbs light and initiates a chemical reaction . This compound has a strong estrogenic activity , suggesting that it may interact with estrogen receptors in the body.

Mode of Action

As a photo-initiator, it likely absorbs ultraviolet (uv) light and uses this energy to initiate a chemical reaction . The compound’s strong estrogenic activity suggests that it may bind to and activate estrogen receptors, leading to changes in gene expression and cellular function .

Biochemical Pathways

Given its estrogenic activity, it may influence pathways related to estrogen signaling . Estrogen signaling plays a crucial role in numerous biological processes, including reproductive function, bone health, cardiovascular health, and cognition.

Pharmacokinetics

As a hydrophilic compound , it is likely to be well-absorbed in the body and may have good bioavailability.

Result of Action

Its role as a photo-initiator suggests that it may cause chemical reactions when exposed to uv light . Its estrogenic activity suggests that it may influence gene expression and cellular function in cells that express estrogen receptors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of UV light is necessary for its function as a photo-initiator . Additionally, factors such as pH, temperature, and the presence of other chemicals could potentially affect its stability and activity.

Safety and Hazards

Ethyl 4-(dimethylamino)benzoate may damage fertility and the unborn child. It is also toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment and to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

Properties

IUPAC Name

ethyl 4-[[4-(dimethylamino)phenyl]methylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-4-22-18(21)15-7-9-16(10-8-15)19-13-14-5-11-17(12-6-14)20(2)3/h5-12,19H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFRXJEDCOMKDBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NCC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64261-07-0
Record name ETHYL 4-(4-(DIMETHYLAMINO)BENZYLAMINO)BENZOATE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of ethyl 4-aminobenzoate (10 g) and 4-(dimethylamino)benzaldehyde (9.0 g) in methylene chloride (200 mL) is added sodium triacetoxyborohydride (18.9 g) and acetic acid (3.47 mL) under ice-cooling, and the mixture is stirred at room temperature for 2 days. To the reaction mixture is added a saturated sodium hydrogencarbonate solution and extracted with chloroform (×2). The extract is concentrated in vacuo and the residue is triturated in n-hexane/ethyl acetate to give ethyl 4-[4-(dimethylamino)benzylamino]benzoate (11.6 g, yield; 64%) as powder. MS (APCI) m/z; 299 [M+H]+
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
3.47 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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